molecular formula C17H13N3OS B1194690 Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- CAS No. 216661-57-3

Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-

Cat. No. B1194690
M. Wt: 307.4 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxyphenyl)-3-(3-thiophenyl)pyrazolo[1,5-a]pyrimidine is a member of pyrimidines.

Scientific Research Applications

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives, particularly those with 3-thienyl and 4-methoxyphenyl substituents, have been identified as potent kinase inhibitors. They show significant inhibitory activity against isolated KDR kinase, making them a new class of KDR kinase inhibitors. This highlights their potential in therapeutic applications targeting kinase-related pathways (Fraley et al., 2002).

Antimicrobial and Anticancer Activities

A study on the environmentally benign synthesis of pyrazolo[1,5-a]pyrimidine analogs revealed their promising anti-inflammatory and anti-cancer activities. This suggests their potential use in developing new treatments for inflammation and cancer (Kaping et al., 2016).

Antimicrobial Synthesis Using Green Solvents

Research on the synthesis of thienyl pyrazolo[1,5-a] pyrimidines using polyethylene glycol-400 as a green reaction solvent not only provides an efficient synthesis method but also shows these compounds' interesting antibacterial activity. The use of green solvents in the synthesis process adds an environmentally friendly aspect to their production (Konda et al., 2022).

Antagonists for Adenosine Receptors

Pyrazolo[1,5-a]pyrimidine derivatives have been refined to obtain potent and selective antagonists for the human A3 adenosine receptor. This research demonstrates their potential in receptor-ligand recognition, crucial for developing new pharmaceuticals (Squarcialupi et al., 2016).

properties

IUPAC Name

6-(4-methoxyphenyl)-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-21-15-4-2-12(3-5-15)14-8-18-17-16(9-19-20(17)10-14)13-6-7-22-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLNACPIFKNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CSC=C4)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416191
Record name KDR/Flk-1 Kinase Inhibitor IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-3-(3-thienyl)-pyrazolo(1,5-a)pyrimidine

CAS RN

216661-57-3
Record name 6-(4-Methoxyphenyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216661-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methoxyphenyl)-3-(3-thienyl)-pyrazolo(1,5-a)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216661573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KDR/Flk-1 Kinase Inhibitor IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-METHOXYPHENYL)-3-(3-THIENYL)-PYRAZOLO(1,5-A)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHX0K077F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-
Reactant of Route 3
Reactant of Route 3
Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-
Reactant of Route 4
Reactant of Route 4
Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-
Reactant of Route 5
Reactant of Route 5
Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-
Reactant of Route 6
Reactant of Route 6
Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.